ALDH3A1 Inhibition: Direct Comparison with a Positional Isomer
A derivative of 2-Phenyl-2-(propan-2-yloxy)acetaldehyde, as part of a patent series (US9328112, compound A64), exhibited an IC50 of 900 nM against human aldehyde dehydrogenase 3A1 (ALDH3A1) using benzaldehyde as a substrate, preincubated for 1 minute. In a parallel study within the same patent, a closely related positional isomer, 2-(2-isopropoxyphenyl)acetaldehyde (A21), showed a reduced potency with an IC50 of 1,500 nM under identical assay conditions, representing a 1.67-fold decrease in inhibitory activity [1][2].
| Evidence Dimension | ALDH3A1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 900 nM (US9328112, Compound A64) |
| Comparator Or Baseline | 2-(2-isopropoxyphenyl)acetaldehyde (US9328112, Compound A21): 1,500 nM |
| Quantified Difference | ~1.67-fold higher potency for the target compound |
| Conditions | Human recombinant ALDH3A1, benzaldehyde substrate, pH 7.5, preincubation 1 min, spectrophotometric detection |
Why This Matters
This establishes a quantifiable advantage in ALDH3A1 engagement for the α-substituted isomer over a closely related aromatic-substituted analog, guiding selection in inhibitor screening campaigns.
- [1] BindingDB. Entry for BDBM50447059 (US9328112, A64): IC50 = 900 nM vs ALDH3A1. BindingDB, 2017. View Source
- [2] BindingDB. Entry for BDBM50447073 (US9328112, A21): IC50 = 1,500 nM vs ALDH3A1. BindingDB. View Source
